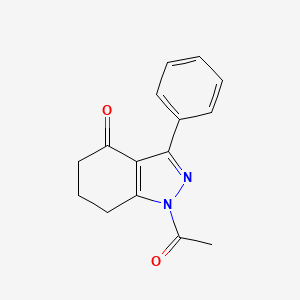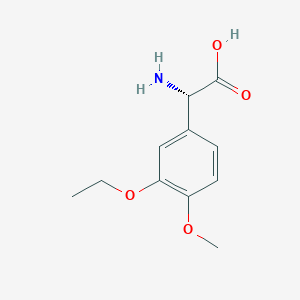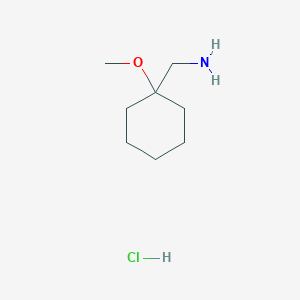
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride
Descripción general
Descripción
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride (CMPDH) is a synthetic compound that has been widely used in scientific research for a variety of purposes. CMPDH has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives, including those related to 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride, have been studied for their effectiveness in inhibiting corrosion. For instance, a study demonstrated that certain pyrazole compounds exhibit significant anticorrosion activity for steel in hydrochloric acid solutions, with inhibition efficiencies reaching up to 96% (Ouali et al., 2013).
Synthesis and Applications in Organic Chemistry
Pyrazole derivatives are used in the synthesis of various organic compounds. For example, a method involving ultrasound irradiation was developed for synthesizing 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives, showcasing the versatility of pyrazoles in organic synthesis (Huang et al., 2014).
Structural and Spectral Studies
The molecular structure and spectroscopic properties of pyrazole derivatives are a significant area of study. For example, research on trichloromethylated 4,5-dihydro-1H-pyrazoles explored their molecular structure through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, contributing to the understanding of their chemical properties (Bonacorso et al., 1999).
Catalysis and Chemical Reactions
Pyrazole compounds have been utilized in various catalytic processes. For instance, copper(II) complexes involving pyrazole derivatives have been developed for the selective oxidation of alcohols, demonstrating the catalytic potential of these compounds in green chemistry applications (Maurya & Haldar, 2020).
Photophysical and Photochemical Properties
The study of photophysical and photochemical properties of pyrazole derivatives is also noteworthy. Research involving chloro(4-methylpent-3-en-1-ynyl)carbene, derived from a pyrazole precursor, provided insights into its structure, photochemical transformations, and reactivity, illustrating the importance of pyrazoles in photochemistry (Gvozdev et al., 2021).
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEWYSZIAAUPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)




![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)



